Licogliflozin is a novel compound classified as a dual inhibitor of sodium-glucose co-transporters, specifically sodium-glucose co-transporter 1 and sodium-glucose co-transporter 2. Its chemical formula is C23H28O7, and it has a molecular weight of approximately 416.47 g/mol. The compound is designed to enhance glucose excretion and improve metabolic parameters, making it a potential therapeutic agent for conditions such as type 2 diabetes mellitus and obesity .
Licogliflozin's primary mechanism of action involves inhibiting SGLT1 and SGLT2 transporters in the kidneys []. These transporters are responsible for reabsorbing glucose from the filtrate back into the bloodstream. By blocking them, Licogliflozin increases urinary glucose excretion, lowering blood sugar levels []. Additionally, SGLT inhibition may have beneficial effects on weight management and blood pressure control [].
Licogliflozin is a medication primarily used to treat type 2 diabetes. It belongs to a class of drugs called sodium-glucose cotransporter-2 (SGLT2) inhibitors. SGLT2 proteins are found in the kidneys and are responsible for reabsorbing glucose (sugar) from the urine back into the bloodstream. Licogliflozin works by blocking these SGLT2 proteins, causing excess glucose to be excreted in the urine, thereby lowering blood sugar levels [].
Beyond its established use in type 2 diabetes management, Licogliflozin is being explored in scientific research for various other potential applications:
Studies suggest Licogliflozin may offer cardiovascular protection in patients with type 2 diabetes. Research indicates it may reduce the risk of heart failure hospitalization and cardiovascular death []. However, the exact mechanisms behind this benefit are still under investigation.
NAFLD is a growing health concern characterized by excess fat accumulation in the liver. Early research suggests Licogliflozin may improve liver function and reduce liver fat content in patients with NAFLD [].
PCOS is a hormonal disorder affecting women. Studies are investigating the potential role of Licogliflozin in improving insulin sensitivity and regulating menstrual cycles in women with PCOS [].
Licogliflozin may contribute to weight loss by promoting calorie excretion through increased urinary glucose loss. Research is ongoing to determine its long-term efficacy and safety for weight management.
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halogens for substitution reactions .
The major products from these reactions include oxidized and reduced metabolites, as well as substituted derivatives of Licogliflozin.
Licogliflozin exhibits significant biological activity due to its mechanism of action as a dual inhibitor of sodium-glucose co-transporters. By inhibiting SGLT1 and SGLT2, it reduces glucose reabsorption in the kidneys and intestines. This action leads to several beneficial outcomes:
The synthesis of Licogliflozin involves a multi-step process that includes:
Industrial production methods focus on optimizing these synthetic routes to ensure high yield and purity through controlled reaction conditions and purification techniques like crystallization and chromatography .
Licogliflozin has several potential applications, primarily in treating metabolic disorders such as:
Licogliflozin's interactions with other drugs have been evaluated to understand its safety profile better. Studies indicate that it may interact with other antihyperglycemic agents, potentially enhancing their effects or leading to adverse reactions. The most common side effects reported during clinical trials include gastrointestinal issues such as diarrhea and abdominal discomfort .
Licogliflozin is often compared with other sodium-glucose co-transporter inhibitors, particularly:
While all these compounds inhibit sodium-glucose co-transporter 2, Licogliflozin uniquely inhibits both sodium-glucose co-transporter 1 and sodium-glucose co-transporter 2. This dual inhibition mechanism enhances glucose excretion efficiency and offers additional benefits in weight reduction compared to those that only target sodium-glucose co-transporter 2 .
| Compound | SGLT1 Inhibition | SGLT2 Inhibition | Unique Features |
|---|---|---|---|
| Licogliflozin | Yes | Yes | Dual inhibition; significant weight loss |
| Canagliflozin | No | Yes | Primarily focused on renal glucose reabsorption |
| Empagliflozin | No | Yes | Cardiovascular benefits |
| Sotagliflozin | Yes | Yes | Focused on both intestinal and renal effects |
Licogliflozin's dual inhibition not only enhances its therapeutic potential but also positions it uniquely among similar compounds targeting metabolic disorders .
Licogliflozin is a sodium-glucose cotransporter inhibitor with the molecular formula C₂₃H₂₈O₇ and a molecular weight of 416.47 grams per mole [1] [2] [3]. The compound is also known by its developmental code LIK066 and carries the Chemical Abstracts Service registry number 1291094-73-9 [1] [38] [39]. The International Union of Pure and Applied Chemistry systematic name for licogliflozin is (1S)-1,5-anhydro-1-C-{3-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-ethylphenyl}-D-glucitol [2] [39].
The structural architecture of licogliflozin consists of a glucose moiety connected via a carbon-carbon bond to an aromatic aglycone portion [1] [2]. The glucose component maintains the characteristic tetrahydropyran ring structure with hydroxyl groups at positions 2, 3, 4, and a hydroxymethyl group at position 5 [2] [36]. The aglycone moiety features a substituted phenyl ring bearing an ethyl group and a benzylmethyl substituent containing a 2,3-dihydro-1,4-benzodioxin ring system [1] [2] [36].
The simplified molecular-input line-entry system representation of licogliflozin is O[C@H]1C@HOC@HC@@H[C@@H]1O, which demonstrates the three-dimensional arrangement of atoms and bonds within the molecule [36] [39] [43]. The International Chemical Identifier key for licogliflozin is XFJAMQQAAMJFGB-ZQGJOIPISA-N, providing a unique digital fingerprint for the compound [36] [43].
Licogliflozin contains five defined stereogenic centers, all of which exhibit absolute stereochemical configuration [2] [7] [36]. The stereochemical designation follows the (2S,3R,4R,5S,6R) configuration pattern, indicating the spatial arrangement of substituents around each chiral carbon atom [2] [7]. This absolute configuration is consistent with the β-C-arylglucoside structural class, where the aryl group at the anomeric position maintains a trans relationship with the hydroxyl group at the adjacent carbon [44].
The anomeric carbon (C1) exhibits S configuration and bears the 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-ethylphenyl substituent [36] [44]. The remaining stereogenic centers follow the natural D-glucose configuration pattern with C2 in R configuration, C3 in R configuration, C4 in S configuration, and C5 in R configuration [2] [36]. This stereochemical arrangement is critical for the compound's biological activity as a sodium-glucose cotransporter inhibitor [1] [36].
The compound exhibits no geometric isomerism due to the absence of double bonds that could support E/Z configuration [6] [36]. The optical activity of licogliflozin remains unspecified in current literature, though the presence of multiple stereogenic centers suggests the compound should exhibit measurable optical rotation when analyzed by polarimetry [25] [36].
Licogliflozin appears as a solid material with greater than 98% purity when analyzed by high-performance liquid chromatography [39]. The compound demonstrates limited aqueous solubility with a measured value of 2 milligrams per milliliter, equivalent to 4.80 millimolar concentration [39]. In contrast, licogliflozin exhibits significantly enhanced solubility in dimethyl sulfoxide, reaching concentrations of 10 millimolar [4] [39].
Storage stability studies indicate that licogliflozin maintains chemical integrity for a minimum of two years when stored at -20 degrees Celsius under appropriate conditions [39]. The compound requires protection from ambient temperature fluctuations and should be shipped with ice pack cooling to maintain stability during transport [39]. Room temperature stability testing demonstrates that licogliflozin powder formulations can withstand normal temperature exposure for up to one month without significant degradation of biological activity [20].
The melting point and boiling point parameters for licogliflozin have not been definitively established in published literature, though related glucose derivatives typically exhibit melting points in the range of 150-200 degrees Celsius [16]. The compound's stability profile suggests sensitivity to elevated temperatures, moisture, and potentially light exposure, consistent with the behavior of other C-arylglucoside compounds [17] [21].
| Property | Value |
|---|---|
| Molecular Weight | 416.47 g/mol |
| Water Solubility | 2 mg/mL (4.80 mM) |
| Dimethyl Sulfoxide Solubility | 10 mM |
| Storage Temperature | -20°C |
| Stability Duration | ≥2 years |
| Purity | >98% (HPLC) |
| Physical State | Solid |
Licogliflozin functions as a dual sodium-glucose cotransporter type 1 and type 2 inhibitor, distinguishing it from many other gliflozin compounds that demonstrate selectivity primarily for sodium-glucose cotransporter type 2 [1] [3] [39]. The glucose moiety of licogliflozin binds to the conserved glucose-binding site within the transporter, engaging key amino acid residues including asparagine 75, histidine 80, glutamic acid 99, serine 287, tryptophan 291, lysine 321, and glutamine 457 [10] [14].
The aglycone portion extends into the extracellular vestibule of the transporter, where it interacts with transmembrane helices 1, 3, and 10 [10] [14] [34]. The 2,3-dihydro-1,4-benzodioxin ring system provides specific binding interactions that contribute to the compound's inhibitory potency and selectivity profile [1] [10]. The ethyl substituent on the central phenyl ring influences the compound's orientation within the binding pocket and affects the overall binding affinity [10].
The carbon-carbon bond connecting the glucose and aglycone portions confers resistance to enzymatic hydrolysis by intestinal lactase, unlike natural O-glucosides such as phlorizin [24] [34]. This structural feature enables licogliflozin to maintain stability in the gastrointestinal environment and achieve systemic bioavailability following oral administration [24]. The rigidity imposed by the direct carbon-carbon linkage prevents binding to alternative transporter conformations, specifically restricting interaction to the outward-facing conformation [35].
Molecular docking studies demonstrate that licogliflozin, like other gliflozin inhibitors, locks the sodium-glucose cotransporter in an outward-facing conformation through specific interactions between the aglycone moiety and amino acid residues forming an aromatic cage [34]. The binding mechanism involves initial glucose moiety recognition followed by aglycone insertion into the extracellular vestibule, resulting in competitive inhibition of glucose transport [34].
Licogliflozin exhibits structural similarities and differences compared to other clinically relevant gliflozin compounds including canagliflozin, empagliflozin, dapagliflozin, sotagliflozin, luseogliflozin, and ertugliflozin [28] [29] [30] [31] [32]. All gliflozin compounds share the common C-arylglucoside framework consisting of a glucose moiety linked via a carbon-carbon bond to an aromatic aglycone system [10] [14] [24].
The molecular weight of licogliflozin (416.47 g/mol) positions it within the lower range compared to other gliflozins, with canagliflozin (444.5 g/mol) and empagliflozin (450.91 g/mol) exhibiting higher molecular weights due to additional substituents [28] [29]. Dapagliflozin demonstrates the lowest molecular weight at 408.9 g/mol, while sotagliflozin, luseogliflozin, and ertugliflozin exhibit intermediate values of 424.94, 434.55, and 436.4 g/mol respectively [30] [31] [32].
| Compound | Molecular Formula | Molecular Weight (g/mol) | SGLT Selectivity |
|---|---|---|---|
| Licogliflozin | C₂₃H₂₈O₇ | 416.47 | Dual SGLT1/2 |
| Canagliflozin | C₂₄H₂₅FO₅S | 444.50 | SGLT2 selective |
| Empagliflozin | C₂₃H₂₇ClO₇ | 450.91 | SGLT2 selective |
| Dapagliflozin | C₂₁H₂₅ClO₆ | 408.90 | SGLT2 selective |
| Sotagliflozin | C₂₁H₂₅ClO₅S | 424.94 | Dual SGLT1/2 |
Structural distinctions among gliflozins primarily occur in the aglycone portion, where different aromatic ring systems and substituent patterns confer varying selectivity profiles and pharmacokinetic properties [10] [14] [18]. Licogliflozin features a unique 2,3-dihydro-1,4-benzodioxin ring system, while canagliflozin incorporates a thiophene ring with fluorophenyl substitution [28]. Empagliflozin contains a chlorinated aromatic system with tetrahydrofuran substitution, and dapagliflozin employs an ethoxybenzyl substituent pattern [29] [30].
The synthesis of Licogliflozin follows established principles for constructing sodium-glucose cotransporter inhibitors, sharing common structural features with other gliflozin compounds [1] [2]. The general synthetic approach involves three fundamental steps: construction of the aryl substituent, introduction of the aryl moiety onto the sugar core through glycosylation, and deprotection to yield the final product [1].
The primary synthetic route employs a lithium-halogen exchange methodology, where aryl bromide precursors undergo metalation with n-butyllithium at cryogenic temperatures [3] [4]. This approach enables the formation of highly reactive organolithium intermediates that subsequently react with protected gluconolactone derivatives to establish the critical carbon-glycosidic bond [1] [2]. The stereochemical outcome predominantly favors the beta-anomer through kinetic control, leveraging the anomeric effect and conformational preferences of the glucopyranose ring system [2].
Alternative synthetic pathways include Grignard-mediated additions to gluconolactone, where aryl magnesium halides serve as nucleophiles [1]. However, these approaches typically require more stringent moisture exclusion and exhibit lower stereoselectivity compared to organolithium methodologies [2]. The reduction of hemiacetal intermediates employs triethylsilane in the presence of boron trifluoride etherate, proceeding through an oxocarbenium ion mechanism that maintains the desired beta-configuration [2].
Table 1: Synthetic Routes Comparison for Licogliflozin
| Approach | Key Reagents | Temperature (°C) | Yield (%) | Advantages |
|---|---|---|---|---|
| Grignard Addition to Gluconolactone | Grignard reagent, Gluconolactone | -78 to -20 | 30-50 | Well-established methodology |
| Lithium-Halogen Exchange Route | n-Butyllithium, Aryl bromide | -78 to -30 | 40-65 | High stereoselectivity |
| Flow Reactor Synthesis | n-Butyllithium, Continuous flow | -70 to 25 | 55-75 | Enhanced safety, shorter reaction time |
| Epoxide Opening Method | Arylzinc reagent, Glucose epoxide | -40 to 0 | 25-45 | Room temperature conditions |
| Stille Cross-Coupling | Aryl stannane, Pd catalyst | 80 to 120 | 35-60 | Functional group tolerance |
The construction of the benzodioxin moiety, characteristic of Licogliflozin, involves cyclization reactions between appropriately substituted phenol derivatives and ethylene glycol under acidic conditions . This heterocyclic formation requires careful control of reaction parameters to prevent competing side reactions and ensure regioselective ring closure .
Flow reactor technology represents a significant advancement in the synthesis of gliflozin compounds, offering enhanced safety profiles and improved process control compared to traditional batch methodologies [4] [6]. The implementation of continuous flow systems addresses several challenges inherent in conventional synthetic approaches, particularly the requirement for cryogenic temperatures and hazardous organometallic reagents [4] [7].
The flow reactor configuration typically employs stainless steel tubing with internal diameters of 1/8 inch and reactor volumes ranging from 3 to 18 milliliters [4]. Temperature control across the system ranges from -78°C for organolithium formation to ambient conditions for downstream transformations [4] [7]. The precise control of flow rates between 0.3 and 12.0 milliliters per minute enables optimization of residence times and mass transfer characteristics [4].
Table 2: Flow Reactor Technology Parameters
| Parameter | Typical Values | Impact on Synthesis |
|---|---|---|
| Reactor Type | 1/8 Stainless Steel Tubing | Material compatibility |
| Internal Volume (mL) | 3-18 | Residence time control |
| Temperature Range (°C) | -78 to 35 | Reaction kinetics |
| Flow Rate (mL/min) | 0.3-12.0 | Mass transfer rate |
| Residence Time (min) | 1-60 | Conversion efficiency |
| Pressure (bar) | 10-50 | Safety enhancement |
| Mixing Efficiency | >95% | Product selectivity |
| Heat Transfer Coefficient | Enhanced vs batch | Temperature uniformity |
The implementation of flow chemistry in Licogliflozin synthesis demonstrates remarkable improvements in reaction efficiency and safety [4] [7]. The continuous process enables temperature elevation from the traditional -78°C to -20°C while maintaining comparable yields, representing a substantial reduction in operational complexity and energy requirements [7]. The enhanced heat and mass transfer characteristics of flow reactors facilitate more uniform reaction conditions and reduce the formation of undesired byproducts [6] [8].
Sequential reactor configurations allow for telescoped processes where lithiation, glycosylation, and subsequent transformations occur in connected flow modules [4]. This approach minimizes the handling of reactive intermediates and reduces overall process time from 26 hours in batch mode to 43 minutes in continuous flow [7]. The closed system design provides additional safety benefits by containing volatile and hazardous reagents within the reactor network [4].
Methanesulfonylation represents a critical transformation in the synthesis of certain gliflozin intermediates, involving the introduction of methanesulfonyl protecting groups or the formation of mesylate leaving groups for subsequent substitution reactions [4] [9]. The reaction mechanism proceeds through nucleophilic attack of alcohol or amine functionalities on methanesulfonyl chloride, forming the corresponding sulfonate ester with elimination of hydrogen chloride [9].
The mechanistic pathway involves initial coordination of the nucleophile to the electrophilic sulfur center of methanesulfonyl chloride, followed by a concerted SN2-type displacement that results in inversion of configuration at the reactive center [9]. Alternative mechanistic proposals suggest the intermediacy of sulfene species, generated through elimination reactions of methanesulfonyl chloride, which subsequently undergo nucleophilic addition with alcohols [9].
Table 3: Methanesulfonylation Reaction Conditions
| Reagent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Methanesulfonyl chloride (MsCl) | Triethylamine | Dichloromethane | 0 to 25 | 1-3 | 85-95 |
| Methanesulfonic anhydride | Pyridine | Tetrahydrofuran | -10 to 15 | 2-4 | 80-90 |
| Methanesulfonic acid + Base | Diisopropylethylamine | Dimethylformamide | 15 to 35 | 1-2 | 75-85 |
| Chloromethanesulfonic acid | Sodium bicarbonate | Acetonitrile | 20 to 40 | 3-6 | 70-80 |
The selection of appropriate base systems proves crucial for successful methanesulfonylation reactions [4]. Triethylamine and diisopropylethylamine serve as effective hydrogen chloride scavengers, preventing acid-catalyzed side reactions that could compromise product quality [4]. The reaction temperature typically ranges from 15°C to 35°C in flow reactor systems, with precise temperature control enabling optimal reaction kinetics while minimizing thermal decomposition pathways [4].
In continuous flow applications, methanesulfonylation reactions benefit from enhanced mixing and heat transfer characteristics [4]. The improved mass transfer enables more efficient base-acid neutralization and reduces local pH variations that could lead to undesired side reactions [4]. Flow rates are typically maintained between 0.2 and 3.5 milliliters per minute to ensure adequate residence time for complete conversion [4].
The purification of Licogliflozin requires sophisticated crystallization strategies to achieve pharmaceutical-grade purity and appropriate solid-state characteristics [10] [11]. Recrystallization from ethanol-water mixtures represents the primary purification methodology, with temperature-controlled precipitation enabling selective removal of impurities while maintaining high recovery yields [11] [12].
The crystallization process typically involves dissolution of crude Licogliflozin in hot ethanol at temperatures between 70°C and 75°C, followed by controlled cooling to room temperature [11]. This temperature gradient promotes nucleation and crystal growth while minimizing the incorporation of impurities into the crystal lattice [12] [13]. Water addition as an antisolvent further enhances selectivity by reducing the solubility of the target compound relative to process-related impurities [12].
Table 4: Purification and Crystallization Methods
| Method | Solvent System | Temperature (°C) | Purity Achieved (%) | Recovery (%) |
|---|---|---|---|---|
| Recrystallization from Ethanol | Ethanol/Water | 70-75 to 20 | >98 | 75-85 |
| Column Chromatography | Hexane/Ethyl acetate | Room temperature | >95 | 60-80 |
| Preparative HPLC | Acetonitrile/Water | Room temperature | >99 | 80-90 |
| Crystallization with Co-crystal Former | Ethanol/L-Proline | 176 (melting point) | >99 | 70-80 |
| Slurry Crystallization | Acetone/Water | 25-30 | >97 | 85-95 |
Co-crystallization techniques offer enhanced solid-state stability and improved pharmaceutical properties [10] [14]. The formation of Licogliflozin co-crystals with L-proline demonstrates superior thermal stability with a melting point of 176°C compared to the free compound [10]. This co-crystal formation involves hydrogen bonding interactions between the carboxylic acid functionality of proline and hydroxyl groups of Licogliflozin [14].
Column chromatography employing silica gel stationary phases provides alternative purification approaches for analytical-scale preparations [12]. Gradient elution systems using hexane-ethyl acetate mixtures enable effective separation of Licogliflozin from structurally related impurities [12]. However, the scalability limitations and solvent consumption make this approach less suitable for manufacturing applications [12].
Quality control for Licogliflozin synthesis requires comprehensive analytical methodologies to ensure compliance with pharmaceutical standards [16] [17]. High-performance liquid chromatography serves as the primary analytical technique for purity assessment, employing reverse-phase columns with ultraviolet detection at wavelengths between 220 and 290 nanometers [16] [18].
The analytical method development follows quality by design principles, incorporating systematic optimization of chromatographic parameters including mobile phase composition, column temperature, and flow rate [16] [17]. Validation parameters encompass linearity, accuracy, precision, specificity, and robustness according to International Council for Harmonisation guidelines [16] [19].
Table 5: Analytical Quality Control Parameters
| Parameter | Specification | Test Method | Frequency |
|---|---|---|---|
| Purity by HPLC | ≥98.0% | RP-HPLC with UV detection | Every batch |
| Water Content | ≤0.5% w/w | Karl Fischer titration | Every batch |
| Residual Solvents | ICH Class 3 limits | Gas chromatography | Every batch |
| Heavy Metals | ≤10 ppm | ICP-MS | Per campaign |
| Particle Size Distribution | D90 < 100 μm | Laser diffraction | Every batch |
| Polymorphic Form | Form I (specified) | X-ray powder diffraction | Per campaign |
| Assay | 98.0-102.0% | RP-HPLC quantitative | Every batch |
| Related Substances | ≤0.5% each, ≤2.0% total | RP-HPLC with gradient | Every batch |
Water content determination through Karl Fischer titration ensures appropriate moisture levels to maintain chemical stability and prevent hydrolytic degradation [17]. The specification typically requires water content below 0.5% by weight to maintain product integrity during storage [17]. Residual solvent analysis by gas chromatography monitors potentially harmful organic solvents according to International Council for Harmonisation Class 3 limits [17].
Particle size analysis using laser diffraction techniques provides critical information for pharmaceutical formulation development [13]. The specification typically requires 90% of particles to be smaller than 100 micrometers to ensure consistent dissolution characteristics [13]. Polymorphic form identification through X-ray powder diffraction confirms the presence of the desired crystal form and detects potentially problematic polymorphic transitions [13] [20].